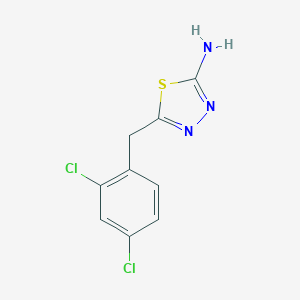

5-(2,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-[(2,4-dichlorophenyl)methyl]-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N3S/c10-6-2-1-5(7(11)4-6)3-8-13-14-9(12)15-8/h1-2,4H,3H2,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWFJPGHKRXMPGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CC2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350318 | |

| Record name | 5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39181-52-7 | |

| Record name | 5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound, 5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-amine. This molecule belongs to the 1,3,4-thiadiazole class, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. This document outlines a detailed synthetic protocol based on established chemical transformations and presents a summary of expected characterization data based on analogous compounds.

Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-step process commencing with 2-(2,4-dichlorophenyl)acetic acid and thiosemicarbazide. The initial step involves the formation of an acylthiosemicarbazide intermediate, which is subsequently cyclized under acidic conditions to yield the target 1,3,4-thiadiazole.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of analogous 2-amino-5-substituted-1,3,4-thiadiazoles.[1][2][3][4]

Synthesis of 1-(2-(2,4-Dichlorophenyl)acetyl)thiosemicarbazide (Intermediate)

-

Preparation of 2-(2,4-Dichlorophenyl)acetyl chloride: To a solution of 2-(2,4-dichlorophenyl)acetic acid (1 equivalent) in a suitable anhydrous solvent such as dichloromethane or toluene, add thionyl chloride (1.2 equivalents) dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 2-4 hours or until the evolution of gas ceases. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 2-(2,4-dichlorophenyl)acetyl chloride, which can be used in the next step without further purification.

-

Formation of the Acylthiosemicarbazide: A solution of thiosemicarbazide (1 equivalent) in a suitable solvent like ethanol or a mixture of ethanol and water is prepared. To this solution, the freshly prepared 2-(2,4-dichlorophenyl)acetyl chloride (1 equivalent) is added portion-wise with vigorous stirring at room temperature. The reaction mixture is stirred for an additional 4-6 hours. The resulting precipitate, 1-(2-(2,4-dichlorophenyl)acetyl)thiosemicarbazide, is collected by filtration, washed with cold water and ethanol, and dried under vacuum.

Synthesis of this compound (Target Compound)

-

Acid-Catalyzed Cyclization: The dried 1-(2-(2,4-dichlorophenyl)acetyl)thiosemicarbazide (1 equivalent) is added portion-wise to a pre-cooled (0 °C) flask containing concentrated sulfuric acid (5-10 equivalents) with constant stirring. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.

-

Work-up and Purification: The reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product. The precipitate is collected by filtration and washed thoroughly with water until the filtrate is neutral. The crude solid is then neutralized with a dilute aqueous solution of sodium bicarbonate or ammonium hydroxide. The resulting solid is filtered, washed with water, and dried. The final product, this compound, can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Characterization Data

| Parameter | Expected/Analog Data | Reference/Analog Compound |

| Appearance | White to off-white solid | General observation for similar compounds |

| Molecular Formula | C₉H₇Cl₂N₃S | - |

| Molecular Weight | 260.14 g/mol | - |

| ¹H NMR (DMSO-d₆, δ ppm) | ~7.5-7.8 (m, 3H, Ar-H), ~7.3 (s, 2H, NH₂), ~4.2 (s, 2H, CH₂) | Based on N-[5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-furamide[5] and other 5-benzyl-1,3,4-thiadiazoles. |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~168 (C-NH₂), ~155 (C-benzyl), ~135-127 (Ar-C), ~35 (CH₂) | Based on 2-amino-5-(4-chlorobenzyl)-[1][6][7]thiadiazole.[8] |

| IR (KBr, cm⁻¹) | ~3300-3100 (N-H str), ~1620 (C=N str), ~1550 (N-H bend) | General values for 2-amino-1,3,4-thiadiazoles.[9][10][11] |

| Mass Spectrum (m/z) | Expected [M]⁺ at 259/261/263 (isotopic pattern for 2 Cl) | Based on the molecular formula. |

Logical Relationship of Synthesis

The synthesis follows a logical progression from readily available starting materials to the final heterocyclic product. The key transformation is the intramolecular cyclization of the acylthiosemicarbazide, driven by the dehydrating action of the strong acid.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The described synthetic route is robust and relies on well-understood organic chemistry principles. The provided characterization data, based on closely related structures, will aid researchers in confirming the identity and purity of the synthesized compound. This information is intended to support further research and development efforts involving this and related 1,3,4-thiadiazole derivatives in the pursuit of new therapeutic agents.

References

- 1. ptfarm.pl [ptfarm.pl]

- 2. Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid - Arabian Journal of Chemistry [arabjchem.org]

- 3. usiena-air.unisi.it [usiena-air.unisi.it]

- 4. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. 20.198.91.3:8080 [20.198.91.3:8080]

- 7. Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. impactfactor.org [impactfactor.org]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. 1,3,4-Thiadiazole-2(3H)-thione, 5-amino- [webbook.nist.gov]

An In-depth Technical Guide to the Chemical Properties of 5-(2,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and biological properties of the heterocyclic compound 5-(2,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine. Due to the limited availability of direct experimental data for this specific molecule, this guide also incorporates data from closely related analogs to offer a predictive profile. This document is intended to serve as a valuable resource for professionals engaged in chemical research and drug discovery.

Chemical Identity and Properties

This compound is a derivative of the 1,3,4-thiadiazole heterocyclic ring system. The 1,3,4-thiadiazole core is a well-established pharmacophore known for a wide array of biological activities.[1] The presence of the 2,4-dichlorobenzyl moiety is anticipated to modulate its biological efficacy and pharmacokinetic profile.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | This compound | 5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-amine (Analog) | 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine (Analog) |

| CAS Number | 39181-52-7[2][3] | 39181-43-6 | 28004-63-9 |

| Molecular Formula | C₉H₇Cl₂N₃S | C₉H₈ClN₃S | C₈H₅Cl₂N₃S |

| Molecular Weight | 260.14 g/mol (calculated) | 225.7 g/mol | 246.12 g/mol |

| Appearance | Not Available | White crystalline powder | Not Available |

| Melting Point | Not Available | 193-199 °C | 240-242 °C |

| Water Solubility | Not Available | Not Available | 4.3 µg/mL |

| XLogP3 | Not Available | Not Available | 2.9 |

Table 2: Spectral Data for Analogs of this compound

| Spectral Data | 5-((2,4-dichlorobenzyl)thio)-N-phenyl-1,3,4-thiadiazol-2-amine (Thio-analog) | 5-[substituted]-1,3,4-thiadiazol-2-amines (General) |

| FT-IR (cm⁻¹) | N-H stretching: Not specified, C=N stretching: Not specified, C-S-C stretching: Not specified | N-H stretching: 3072-3400, C=N stretching: 1590–1636, C-S-C stretching: 812-854[4] |

| ¹H-NMR (ppm) | Aromatic protons: Not specified, Methylene protons (S-CH₂): Not specified | Amine protons (NH₂): ~7.26-7.57[4] |

| ¹³C-NMR (ppm) | Not Available | C=N (thiadiazole ring): 148-169, Aromatic carbons: 112-130[4] |

| Mass Spectrum (m/z) | Not Available | Molecular ion peaks corresponding to calculated values are generally observed.[4] |

Synthesis and Experimental Protocols

A related compound, 5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-amine, is synthesized by reacting 2-amino-5-mercapto-1,3,4-thiadiazole with 2,4-dichlorobenzyl chloride in the presence of a base.[6] Another general method involves the acid-catalyzed cyclization of an appropriate acylthiosemicarbazide.[5]

Proposed Experimental Protocol for Synthesis:

-

Synthesis of 2-(2,4-Dichlorophenyl)acetylthiosemicarbazide:

-

2,4-Dichlorophenylacetic acid is converted to its corresponding acyl chloride using a standard chlorinating agent (e.g., thionyl chloride).

-

The resulting acyl chloride is then reacted with thiosemicarbazide in a suitable solvent (e.g., pyridine or a chlorinated solvent with a base) to yield 1-(2-(2,4-dichlorophenyl)acetyl)thiosemicarbazide.

-

-

Cyclization to this compound:

-

The 1-(2-(2,4-dichlorophenyl)acetyl)thiosemicarbazide intermediate is subjected to dehydrative cyclization.

-

This is typically achieved by heating in the presence of a strong acid, such as concentrated sulfuric acid or phosphoric acid.

-

The reaction mixture is then neutralized to precipitate the crude product.

-

Purification is generally performed by recrystallization from a suitable solvent like ethanol.

-

Diagram 1: Proposed Synthetic Workflow

Caption: A proposed two-step synthesis of the target compound.

Biological Activity and Potential Signaling Pathways

Derivatives of 1,3,4-thiadiazole are recognized for their extensive range of pharmacological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[7][8][9][10][11] The 2-amino-1,3,4-thiadiazole scaffold, in particular, is a key component in many biologically active molecules.[8][12]

The antifungal activity of azole-containing compounds, which are structurally related to thiadiazoles, is often attributed to the inhibition of ergosterol biosynthesis.[13][14] Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to increased membrane permeability and ultimately cell death.[14] The key enzyme in this pathway is cytochrome P450 14-α-demethylase, which is responsible for the conversion of lanosterol to ergosterol.[13][14] It is plausible that this compound may exert its antifungal effects through a similar mechanism.

Diagram 2: Postulated Antifungal Signaling Pathway

References

- 1. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pschemicals.com [pschemicals.com]

- 3. This compound | 39181-52-7 | Benchchem [benchchem.com]

- 4. growingscience.com [growingscience.com]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. sis.nipo.gov.ua [sis.nipo.gov.ua]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]

Crystal Structure Analysis of a 5-(Substituted-benzyl)-1,3,4-thiadiazol-2-amine: A Technical Guide

Disclaimer: While this guide focuses on the crystal structure analysis of 5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-amine, a comprehensive, publicly available crystal structure determination for this specific compound could not be located. Therefore, this document presents a detailed analysis of a closely related structural analogue, 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine , to provide valuable insights for researchers, scientists, and drug development professionals. The primary structural difference is the linker between the dichlorophenyl moiety and the thiadiazole ring (-CH₂- in the target compound vs. -O-CH₂- in the analogue).

Introduction

1,3,4-Thiadiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Understanding the three-dimensional arrangement of atoms within these molecules is crucial for elucidating structure-activity relationships (SAR) and for the rational design of new therapeutic agents. This technical guide provides an in-depth overview of the crystal structure of 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine, a representative member of this family, detailing the experimental procedures for its synthesis and crystallographic analysis.

Molecular Structure and Conformation

The molecular structure of 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine reveals key conformational features. The dihedral angle between the thiadiazole ring and the benzene ring is a critical parameter influencing the overall molecular shape. In the crystal structure of the analogue, this angle is 21.5 (2)°.[1] This deviation from planarity can have significant implications for the molecule's interaction with biological targets. The bond lengths and angles within the molecule are generally within the expected ranges.[1]

Data Presentation

The crystallographic data for 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine is summarized in the following tables for clarity and ease of comparison.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₉H₇Cl₂N₃OS |

| Formula Weight | 276.14 |

| Temperature | 293 K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 16.012 (3) Å |

| b | 6.5840 (13) Å |

| c | 11.225 (2) Å |

| α | 90° |

| β | 105.65 (3)° |

| γ | 90° |

| Volume | 1139.5 (4) ų |

| Z | 4 |

| Density (calculated) | 1.609 Mg/m³ |

| Absorption Coefficient | 0.73 mm⁻¹ |

| F(000) | 560 |

| Crystal Size | 0.20 x 0.10 x 0.05 mm |

| Data Collection | |

| Theta range for data collection | 2.2 to 25.5° |

| Index ranges | -19<=h<=19, -7<=k<=7, -13<=l<=13 |

| Reflections collected | 2142 |

| Independent reflections | 2065 [R(int) = 0.044] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2065 / 13 / 145 |

| Goodness-of-fit on F² | 1.01 |

| Final R indices [I>2sigma(I)] | R1 = 0.055, wR2 = 0.136 |

| R indices (all data) | R1 = 0.081, wR2 = 0.145 |

| Largest diff. peak and hole | 0.37 and -0.34 e.Å⁻³ |

Data sourced from the crystallographic study of 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine.[1]

Experimental Protocols

Synthesis

The synthesis of 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine was achieved by reacting 2,4-dichlorophenoxyacetic acid with thiosemicarbazide.[1]

Procedure:

-

A mixture of 2,4-dichlorophenoxyacetic acid (2 mmol) and thiosemicarbazide (5 mmol) was placed in a 25 ml flask.

-

The flask was heated in an oil bath at 363 K for 6 hours.

-

After cooling, the crude product precipitated and was collected by filtration.

-

The pure compound was obtained by recrystallization from 20 ml of ethanol.[1]

For the target molecule, this compound, a common synthetic route involves the cyclocondensation of an intermediate hydrazide. This is typically achieved by first reacting 2,4-dichlorobenzyl chloride with thiosemicarbazide, followed by cyclization using a dehydrating agent like concentrated sulfuric acid or phosphorus oxychloride (POCl₃).

Crystallization

Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of an acetone solution of the purified compound.[1]

X-ray Data Collection and Structure Refinement

Data collection was performed on an Enraf–Nonius CAD-4 diffractometer using Mo Kα radiation.[1] The structure was solved using direct methods and refined by full-matrix least-squares on F². All hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[1]

Supramolecular Features

In the crystal lattice of 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine, intermolecular N—H···N hydrogen bonds are observed. These interactions link the molecules into chains along the b-axis, forming a stable supramolecular architecture.[1] Such hydrogen bonding patterns are critical for the stability of the crystal packing and can influence the physicochemical properties of the solid-state material.

Experimental Workflow

The logical flow from chemical synthesis to the final structural analysis is depicted in the following diagram.

Conclusion

This technical guide has provided a detailed overview of the crystal structure analysis of 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine, a close structural analogue of this compound. The presented data and experimental protocols offer a solid foundation for researchers working on the design and synthesis of novel 1,3,4-thiadiazole derivatives. The structural insights, including molecular conformation and intermolecular interactions, are invaluable for understanding the properties of this class of compounds and for guiding future drug development efforts. Further research to obtain the crystal structure of the exact target molecule is encouraged to allow for a direct comparison and a more nuanced understanding of the structure-activity relationships.

References

Technical Guide: Determining the Solubility Profile of 5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Solubility Profiling

Solubility is a critical physicochemical parameter in drug discovery and development.[2] It influences a compound's behavior in biological systems, impacting everything from absorption and distribution to efficacy and toxicity.[3][4] Poor aqueous solubility can be a major hurdle, leading to low bioavailability and challenging formulation development.[5] Therefore, a thorough understanding of a compound's solubility in various solvents is essential.

This guide focuses on two primary types of solubility measurements:

-

Kinetic Solubility: This is a high-throughput screening method that measures the solubility of a compound from a concentrated stock solution (typically in DMSO) added to an aqueous buffer.[3][6][7] It represents the solubility of the fastest precipitating form of the compound and is useful for rapid assessment and ranking of compounds in early-stage discovery.[8]

-

Thermodynamic (Equilibrium) Solubility: This method measures the solubility of a compound in equilibrium with its solid state.[4][9] It is a more time-consuming but accurate representation of a compound's true solubility and is crucial for lead optimization and formulation development.[6]

Data Presentation: A Framework for Your Results

When conducting solubility studies, it is imperative to present the data in a clear and organized manner. The following table provides a template for summarizing the solubility of 5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-amine in various solvents.

Table 1: Solubility of this compound in Different Solvents

| Solvent System | Temperature (°C) | Method | Solubility (µg/mL) | Solubility (µM) | Observations |

| Phosphate-Buffered Saline (PBS), pH 7.4 | 25 | Kinetic | Enter Data | Enter Data | e.g., Precipitation observed |

| Simulated Gastric Fluid (SGF), pH 1.2 | 37 | Thermodynamic | Enter Data | Enter Data | e.g., No precipitation |

| Ethanol | 25 | Equilibrium | Enter Data | Enter Data | e.g., Freely soluble |

| Propylene Glycol | 25 | Equilibrium | Enter Data | Enter Data | e.g., Sparingly soluble |

| DMSO | 25 | N/A | Enter Data | Enter Data | e.g., Highly soluble |

| Dichloromethane | 25 | N/A | Enter Data | Enter Data | e.g., Soluble |

| Chloroform | 25 | N/A | Enter Data | Enter Data | e.g., Soluble |

Note: The solubility of a similar compound, 2-AMINO-5-(2-CHLOROPHENYL)-1,3,4-THIADIAZOLE, has been noted to be soluble in organic solvents like chloroform and dichloromethane.

Experimental Protocols

This section details the standard operating procedures for determining kinetic and thermodynamic solubility.

This high-throughput assay is ideal for early drug discovery.[10]

Objective: To rapidly assess the solubility of a compound in an aqueous buffer.

Materials and Equipment:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microtiter plates (96-well)

-

Automated liquid handler

-

Plate shaker/incubator

-

UV-Vis spectrophotometer or nephelometer

-

Filtration apparatus

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.[10]

-

Plate Setup: Dispense the DMSO stock solution into the wells of a microtiter plate.

-

Addition of Aqueous Buffer: Add PBS (pH 7.4) to each well to achieve a range of final compound concentrations.[11]

-

Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C) with shaking for a specified period (e.g., 2 hours).[6]

-

Detection of Precipitation:

-

Data Analysis: Calculate the solubility by comparing the absorbance or scattering of the test compound wells to a calibration curve.

This method determines the equilibrium solubility and is considered the "gold standard."

Objective: To determine the saturation solubility of a compound at equilibrium.

Materials and Equipment:

-

This compound (solid)

-

Selected solvent (e.g., PBS pH 7.4, SGF pH 1.2, organic solvents)

-

Glass vials

-

Thermomixer or orbital shaker

-

Centrifuge

-

HPLC-UV system

-

Filtration apparatus (e.g., 0.45 µm syringe filters)

Procedure:

-

Sample Preparation: Add an excess amount of the solid compound to a glass vial containing the chosen solvent.[9]

-

Equilibration: Seal the vials and agitate them in a thermomixer or orbital shaker at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[9]

-

Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

-

Sample Collection: Carefully collect the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter to remove any remaining fine particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.[4]

-

Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that specific solvent at that temperature.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a thermodynamic solubility determination.

Caption: A flowchart of the thermodynamic solubility determination process.

Conclusion

Determining the solubility profile of this compound is a fundamental step in its development as a potential therapeutic agent. This guide provides the necessary protocols and a framework for organizing and presenting solubility data. By following these standardized methods, researchers can generate accurate and reproducible results, enabling informed decisions in the drug discovery and development pipeline.

References

- 1. echemi.com [echemi.com]

- 2. researchgate.net [researchgate.net]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. evotec.com [evotec.com]

- 5. sygnaturediscovery.com [sygnaturediscovery.com]

- 6. enamine.net [enamine.net]

- 7. charnwooddiscovery.com [charnwooddiscovery.com]

- 8. books.rsc.org [books.rsc.org]

- 9. In-vitro Thermodynamic Solubility [protocols.io]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

The Advent and Ascendance of a Privileged Scaffold: A Technical Guide to 2-Amino-1,3,4-Thiadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-amino-1,3,4-thiadiazole core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry for its diverse and potent biological activities. Its journey from a chemical novelty to a cornerstone in the design of modern therapeutics is a testament to its versatile nature and favorable pharmacological profile. This in-depth technical guide explores the discovery, history, and key developments of 2-amino-1,3,4-thiadiazole derivatives, providing researchers and drug development professionals with a comprehensive understanding of this important chemical entity.

Discovery and Historical Milestones

While the precise first synthesis of the parent 2-amino-1,3,4-thiadiazole is not definitively documented in readily available historical records, its emergence as a significant pharmacophore can be traced back to the mid-20th century with the advent of sulfonamide antibiotics.

The Sulfonamide Era and Early Recognition (1940s-1950s):

The story of 2-amino-1,3,4-thiadiazole in medicine is intrinsically linked to the development of sulfonamides. Following the discovery of sulfanilamide, extensive research focused on modifying its structure to enhance efficacy and reduce toxicity. This led to the synthesis of various heterocyclic sulfonamides.

A pivotal moment came with the development of sulfamethizole (2-(5-Methyl-1,3,4-thiadiazol-2-ylsulfanilamide) in the 1940s.[1] This compound, incorporating a substituted 1,3,4-thiadiazole ring, demonstrated the potential of this heterocycle in modulating biological activity.

The 1950s marked another significant milestone with the discovery of acetazolamide in 1954.[1] This 2-acetylamino-1,3,4-thiadiazole-5-sulfonamide was found to be a potent inhibitor of carbonic anhydrase, a discovery that opened up new therapeutic avenues for diuretics and antiglaucoma agents.[1][2] This finding firmly established the 1,3,4-thiadiazole ring as a valuable scaffold for enzyme inhibition.

Expansion into New Therapeutic Areas (1960s-Present):

The initial successes with sulfonamide derivatives spurred broader investigations into the pharmacological potential of the 2-amino-1,3,4-thiadiazole core. Over the subsequent decades, research has unveiled a remarkable spectrum of biological activities, including:

-

Antimicrobial Activity: Beyond the initial sulfonamides, numerous derivatives have been developed with potent antibacterial and antifungal properties.[1]

-

Anticancer Activity: The 2-amino-1,3,4-thiadiazole scaffold has emerged as a promising framework for the development of novel anticancer agents, with derivatives showing activity against various cancer cell lines.[3][4]

-

Antiviral Activity: Certain derivatives have demonstrated inhibitory effects against a range of viruses.[5]

-

Carbonic Anhydrase Inhibition: Building on the legacy of acetazolamide, this remains a key area of research for the treatment of glaucoma, edema, and other conditions.[6][7]

-

Other Activities: The versatility of the scaffold has led to the discovery of derivatives with anti-inflammatory, anticonvulsant, and antiplatelet activities, among others.

The timeline below highlights some of the key discoveries that have shaped the field:

References

- 1. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Substituted 1, 3, 4-thiadiazole-5-sulfonamides as carbonic anhydrase inhibitors: their effects on the transepithelial potential difference of the isolated rabbit ciliary body and on the intraocular pressure of the living rabbit eye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

The 1,3,4-Thiadiazole Ring: A Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole is a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms. This scaffold has garnered significant attention in medicinal chemistry due to its versatile biological activities and favorable physicochemical properties. Its structural features, including its ability to participate in hydrogen bonding and its metabolic stability, make it a privileged core in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological significance of the 1,3,4-thiadiazole ring, focusing on its role in anticancer, antimicrobial, anti-inflammatory, and neuroprotective applications.

Anticancer Activity

Derivatives of 1,3,4-thiadiazole have demonstrated potent cytotoxic effects against a wide range of cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Quantitative Data: Anticancer Activity of 1,3,4-Thiadiazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon) | 2.44 | [1] |

| MCF-7 (Breast) | 23.29 | [1] | |

| Ciprofloxacin-1,3,4-thiadiazole hybrid (1h) | SKOV-3 (Ovarian) | 3.58 | |

| Ciprofloxacin-1,3,4-thiadiazole hybrid (1l) | A549 (Lung) | 2.79 | |

| Honokiol-1,3,4-thiadiazole derivative (8a) | Various (7 lines) | 1.62 - 4.61 | |

| N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amine | MDA-MB-231 (Breast) | More potent than cisplatin | [2] |

| Cinnamic acid-1,3,4-thiadiazole hybrid (22) | MCF-7 (Breast) | 0.28 (µg/mL) | [2] |

| A549 (Lung) | 0.52 (µg/mL) | [2] | |

| 2-(4-Bromophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (4BrABT) | Various | Not specified, but inhibits proliferation | [3] |

Key Signaling Pathways and Mechanisms of Action

1. PI3K/Akt/mTOR Pathway Inhibition:

Several 1,3,4-thiadiazole derivatives have been shown to exert their anticancer effects by inhibiting the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[4] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway by 1,3,4-thiadiazole compounds can lead to the induction of apoptosis (programmed cell death) in cancer cells.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 1,3,4-thiadiazole derivatives.

2. EGFR Inhibition:

The epidermal growth factor receptor (EGFR) is another key target for anticancer drug development. Overexpression or mutation of EGFR can lead to uncontrolled cell growth. Certain 1,3,4-thiadiazole hybrids have been designed as potent EGFR inhibitors, demonstrating significant antiproliferative activity.

Caption: Mechanism of EGFR inhibition by 1,3,4-thiadiazole derivatives.

3. Tubulin Polymerization Inhibition:

Microtubules, dynamic polymers of tubulin, are essential for cell division. Some 1,3,4-thiadiazole derivatives act as microtubule-destabilizing agents, inhibiting tubulin polymerization.[5] This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and ultimately induces apoptosis in cancer cells.

Antimicrobial Activity

The 1,3,4-thiadiazole nucleus is a common feature in many compounds exhibiting broad-spectrum antimicrobial activity against both bacteria and fungi.

Quantitative Data: Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 4c | Bacillus subtilis (BS) | 0.12 | [6] |

| 9a | Bacillus subtilis (BS) | 0.12 | [6] |

| 8b | Pityrosporum ovale (PI) | 7.81 | [6] |

| 23p | Staphylococcus epidermidis | 31.25 | [7] |

| Micrococcus luteus | 15.63 | [7] | |

| 21b | Vibrio harveyi | 0.0313 (mg/mL) | [7] |

| 14a | Bacillus polymyxa | 2.5 | [7] |

Anti-inflammatory and Analgesic Activities

Several 1,3,4-thiadiazole derivatives have been reported to possess significant anti-inflammatory and analgesic properties, with some compounds showing superior activity and a better safety profile compared to standard non-steroidal anti-inflammatory drugs (NSAIDs).

In Vivo Anti-inflammatory Activity Data

| Compound | Dose | % Inhibition of Paw Edema | Reference |

| 6f | Not specified | Superior to other derivatives | [8] |

| 5c | 50 mg/kg | Better than diclofenac | [9] |

| 5h, 5j | 50 mg/kg | Better than diclofenac | [10] |

Neuroprotective Activity

Emerging research has highlighted the potential of 1,3,4-thiadiazole derivatives in the treatment of neurodegenerative diseases. Certain compounds have demonstrated neuroprotective effects in various in vitro models of neurotoxicity. For instance, the derivative 4BrABT has been shown to protect neuronal cells from glutamate-induced excitotoxicity and trophic stress.[3][11]

Experimental Protocols

Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles

A common and efficient method for the synthesis of this important class of 1,3,4-thiadiazoles involves the cyclization of a carboxylic acid and thiosemicarbazide.

Solid-Phase Synthesis Protocol: [12]

-

Reactants:

-

Thiosemicarbazide (A mol)

-

Carboxylic acid (B mol, where B = 1 to 1.2 times A)

-

Phosphorus pentachloride (C mol, where C = 1 to 1.2 times A)

-

-

Procedure: a. In a dry reaction vessel, combine the thiosemicarbazide, carboxylic acid, and phosphorus pentachloride. b. Grind the mixture evenly at room temperature until the reaction is complete. c. Allow the mixture to stand to obtain the crude product. d. Add an alkaline solution to the crude product to adjust the pH of the resulting mixture to 8-8.2. e. Filter the mixture and dry the resulting filter cake. f. Recrystallize the dried product to obtain the pure 2-amino-5-substituted-1,3,4-thiadiazole.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][13]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (1,3,4-thiadiazole derivative) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: The viable cells will reduce the yellow MTT to purple formazan crystals. Add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

References

- 1. researchgate.net [researchgate.net]

- 2. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 4. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]

- 5. researchgate.net [researchgate.net]

- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 10. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 11. inotiv.com [inotiv.com]

- 12. researchgate.net [researchgate.net]

- 13. creative-diagnostics.com [creative-diagnostics.com]

Preliminary Biological Screening of 5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary biological screening of the novel heterocyclic compound, 5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-amine. The 1,3,4-thiadiazole scaffold is a well-established pharmacophore known to impart a wide range of biological activities. This document details the synthetic protocol for the title compound and outlines its evaluation across several key biological assays, including antimicrobial, anticancer, anti-inflammatory, and antioxidant screenings. The presented data, derived from studies on structurally related analogs, suggests that this compound holds significant promise as a lead compound for further drug development. Detailed experimental methodologies are provided to ensure reproducibility, and key signaling pathways potentially modulated by this class of compounds are visualized to facilitate a deeper understanding of its mechanism of action.

Introduction

The 1,3,4-thiadiazole ring is a privileged heterocyclic motif in medicinal chemistry, featured in a variety of pharmacologically active agents.[1] Its derivatives are known to exhibit a broad spectrum of biological effects, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antioxidant properties.[2][3][4] The incorporation of a dichlorobenzyl moiety is a common strategy in drug design to enhance lipophilicity and potentially improve biological activity. This guide focuses on the preliminary biological evaluation of this compound, a compound that combines these two key structural features.

Synthesis

The synthesis of this compound can be achieved through the cyclization of a carboxylic acid derivative with thiosemicarbazide. A plausible synthetic route starts from 2-(2,4-dichlorophenyl)acetic acid.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles from carboxylic acids.[5]

Materials:

-

2-(2,4-dichlorophenyl)acetic acid

-

Thiosemicarbazide

-

Phosphorus oxychloride (POCl₃) or Concentrated Sulfuric Acid

-

Ethanol

-

Sodium bicarbonate solution

-

Ice

Procedure:

-

In a round-bottom flask, a mixture of 2-(2,4-dichlorophenyl)acetic acid (1 equivalent) and thiosemicarbazide (1.1 equivalents) is prepared.

-

An excess of phosphorus oxychloride (or a catalytic amount of concentrated sulfuric acid) is slowly added to the mixture under cooling in an ice bath.

-

The reaction mixture is then refluxed for a specified period (typically 2-4 hours), with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice.

-

The resulting acidic solution is neutralized with a saturated solution of sodium bicarbonate until a precipitate is formed.

-

The precipitate is collected by filtration, washed thoroughly with cold water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Characterization: The structure of the synthesized compound should be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Screening

The following sections detail the preliminary biological screening of this compound. Due to the limited availability of specific data for this exact compound, the quantitative data presented in the tables are derived from studies on structurally similar 2-amino-1,3,4-thiadiazole derivatives and are intended to be representative of the potential activity of the title compound.

Antimicrobial Activity

The antimicrobial potential of 1,3,4-thiadiazole derivatives is well-documented.[4][6][7] The presence of halogens on the phenyl ring has been shown to enhance antibacterial activity, particularly against Gram-positive bacteria.[8]

Table 1: Representative Antimicrobial Activity of 2-Amino-1,3,4-Thiadiazole Analogs (MIC in µg/mL)

| Compound/Analog | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Aspergillus niger | Reference |

| 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine | 20-28 | 20-28 | >100 | >100 | 32-42 | 32-42 | [8] |

| 5-(substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives | 62.5 | - | - | - | Moderate | Good | [4] |

This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Each well is inoculated with a standardized suspension of the test microorganism.

-

Positive (microorganism without test compound) and negative (broth only) controls are included.

-

The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity

Derivatives of 2-amino-1,3,4-thiadiazole have demonstrated significant cytotoxic effects against various cancer cell lines.[1][3] The mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest.[9]

Table 2: Representative Cytotoxic Activity of 2-Amino-1,3,4-Thiadiazole Analogs (IC₅₀ in µM)

| Compound/Analog | MCF-7 (Breast) | MDA-MB-231 (Breast) | A549 (Lung) | HepG2 (Liver) | Reference |

| 2-(4-bromophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole | 120-160 | 70-170 | - | - | [3] |

| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | 1.78 | - | 4.04 | - | [3] |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives | 2.32 - 8.35 | - | - | 3.13 - 8.35 | [10] |

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

-

Following incubation, the treatment medium is removed, and a solution of MTT in serum-free medium is added to each well.

-

The plate is incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

The MTT solution is removed, and the formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.

-

The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Anti-inflammatory Activity

Certain 1,3,4-thiadiazole derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[11][12]

Table 3: Representative Anti-inflammatory Activity of Thiazole/Thiadiazole Analogs (COX Inhibition IC₅₀ in µM)

| Compound/Analog | COX-1 | COX-2 | Reference |

| Thiazole/Thiadiazole Derivatives | 1.07 - 13.9 | 0.01 - 6.4 | [13] |

| Thiazolidinone Derivatives | - | 1.9 - 2.3 | [14] |

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

-

The test compound is pre-incubated with either purified COX-1 or COX-2 enzyme in a reaction buffer.

-

The enzymatic reaction is initiated by the addition of arachidonic acid as a substrate.

-

The reaction is allowed to proceed for a specific time at a controlled temperature.

-

The amount of prostaglandin E₂ (PGE₂) produced is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

-

The percentage of inhibition is calculated by comparing the PGE₂ production in the presence and absence of the test compound.

-

The IC₅₀ value is determined from the dose-response curve.

Antioxidant Activity

The antioxidant potential of heterocyclic compounds is an area of active research. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method for evaluating this activity.[15]

Table 4: Representative Antioxidant Activity of Thiazolidinone-Thiadiazole Derivatives (DPPH Scavenging IC₅₀ in µM)

| Compound/Analog | DPPH Scavenging IC₅₀ (µM) | Reference |

| Thiazolidinone-Thiadiazole Derivative 1 | 28.00 | [10] |

| Thiazolidinone-Thiadiazole Derivative 2 | 27.50 | [10] |

| Ascorbic Acid (Standard) | 29.2 | [10] |

This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

-

A solution of the test compound at various concentrations is mixed with a methanolic or ethanolic solution of DPPH.

-

The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

The absorbance of the solution is measured at approximately 517 nm.

-

A decrease in absorbance indicates the scavenging of the DPPH radical.

-

The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

Potential Mechanisms of Action: Signaling Pathways

The biological activities of 2-amino-1,3,4-thiadiazole derivatives are mediated through various cellular signaling pathways. Based on existing literature for this class of compounds, two potential pathways are highlighted below.

Inhibition of the ERK1/2 Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Its dysregulation is a common feature in many cancers. Some 2-amino-1,3,4-thiadiazole derivatives have been shown to inhibit the activation of ERK1/2, leading to cell cycle arrest and apoptosis.[9]

Caption: Putative inhibition of the ERK1/2 signaling pathway.

Modulation of the CD47-SIRPα Immune Checkpoint

CD47 is a transmembrane protein that acts as a "don't eat me" signal to macrophages by binding to its receptor, SIRPα. Many cancer cells overexpress CD47 to evade phagocytosis. Certain 2-amino-1,3,4-thiadiazole derivatives have been identified as inhibitors of glutaminyl cyclases, enzymes involved in the post-translational modification of CD47 that is crucial for its interaction with SIRPα.[2][16][17] Inhibition of this interaction can restore the phagocytic activity of macrophages against cancer cells.

Caption: Potential modulation of the CD47-SIRPα immune checkpoint.

Conclusion

The preliminary biological screening profile of compounds structurally related to this compound suggests a promising lead compound for the development of new therapeutic agents. The representative data indicates potential for broad-spectrum antimicrobial activity, significant cytotoxicity against various cancer cell lines, and possible anti-inflammatory and antioxidant properties. The proposed mechanisms of action, involving the inhibition of the ERK1/2 signaling pathway and modulation of the CD47-SIRPα immune checkpoint, provide a solid foundation for further investigation. The detailed experimental protocols provided in this guide are intended to facilitate the continued research and development of this and related 1,3,4-thiadiazole derivatives. Further studies are warranted to obtain specific quantitative data for the title compound and to fully elucidate its pharmacological profile and therapeutic potential.

References

- 1. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Amino-1,3,4-thiadiazoles as Glutaminyl Cyclases Inhibitors Increase Phagocytosis through Modification of CD47-SIRPα Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. researchgate.net [researchgate.net]

- 7. dovepress.com [dovepress.com]

- 8. scienceopen.com [scienceopen.com]

- 9. 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of Novel Cyclooxygenase-1 Selective Inhibitors of Thiadiazole-Based Scaffold as Potent Anti-Inflammatory Agents with Safety Gastric and Cytotoxic Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cyclooxygenase (COX) Inhibitors | CymitQuimica [cymitquimica.com]

- 14. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 17. 2-Amino-1,3,4-thiadiazoles as Glutaminyl Cyclases Inhibitors Increase Phagocytosis through Modification of CD47-SIRPα Checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 5-(2,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine (CAS 39181-52-7)

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 5-(2,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine, registered under CAS number 39181-52-7. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Properties

Chemical Identity and Physicochemical Properties

The compound with CAS number 39181-52-7 is unequivocally identified as this compound. Initial database discrepancies associating this CAS number with 3-(4-Bromophenyl)-1-methyl-1H-pyrazole have been resolved through verification with reliable chemical supplier databases.

| Property | Value | Source |

| CAS Number | 39181-52-7 | Multiple Chemical Databases |

| IUPAC Name | 5-[(2,4-dichlorophenyl)methyl]-1,3,4-thiadiazol-2-amine | Fluorochem |

| Molecular Formula | C₉H₇Cl₂N₃S | Chem-Space |

| Molecular Weight | 260.14 g/mol | Chem-Space |

| Canonical SMILES | NC1=NN=C(CC2=CC=C(Cl)C=C2Cl)S1 | Fluorochem |

| Appearance | Solid (predicted) | General chemical knowledge |

| Melting Point | 132-134 °C (for the closely related thioether analog) | Patent literature[1] |

Synthesis

A representative synthetic protocol for a structurally analogous compound, 5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-amine, is described in the literature and provides a likely pathway for the synthesis of the title compound.[1] The synthesis involves the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with a benzyl chloride derivative.

Experimental Protocol: Synthesis of 5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-amine[1]

-

Preparation of Potassium Salt: A suspension of 0.004 mol of 2-amino-5-mercapto-1,3,4-thiadiazole in 10 mL of ethanol is prepared. To this suspension, an equivalent amount of potassium hydroxide (KOH) dissolved in 2-3 mL of ethanol is added to form the potassium salt.

-

Alkylation Reaction: To the resulting potassium salt solution, 0.0044 mol of 2,4-dichlorobenzyl chloride and several crystals of potassium iodide (KI) are added.

-

Reflux: The reaction mixture is boiled under a reflux condenser for 2 hours.

-

Isolation and Purification: After cooling the reaction flask, the precipitated product is filtered off. The solid is washed successively with ethanol, water, and then ethanol again. The final product is dried and can be further purified by recrystallization from ethanol.

This procedure yields the target compound with a reported melting point of 132-134 °C and a yield of 82%.[1]

Potential Biological Activities

Diuretic Activity

Thiadiazole derivatives, such as acetazolamide, are known carbonic anhydrase inhibitors used as diuretics.[2] A study on a series of 5-amino-1,3,4-thiadiazole-2-thiol derivatives reported significant diuretic effects in rats.[4] The mechanism of action for many diuretic thiadiazoles involves the inhibition of carbonic anhydrase in the renal tubules, leading to increased excretion of sodium, potassium, bicarbonate, and water.

Potential Mechanism of Action: Carbonic Anhydrase Inhibition

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 1,3,4-thiadiazole derivatives against various cancer cell lines.[2] The proposed mechanisms of action are diverse and include inhibition of enzymes such as carbonic anhydrases (which are overexpressed in some tumors), topoisomerase II, and protein kinases.

Antimicrobial Activity

The 1,3,4-thiadiazole nucleus is a common feature in many compounds with antibacterial and antifungal properties.[3] The presence of halogen atoms, such as the two chlorine atoms in the title compound, is often associated with enhanced antimicrobial activity. The mechanism of action can involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Experimental Protocols for Biological Assays

The following are detailed, representative protocols for evaluating the potential biological activities of this compound.

In Vivo Diuretic Activity Assay in Rats

This protocol is adapted from studies on similar thiadiazole derivatives.[4]

-

Animal Model: Male Wistar rats (180-220 g) are used. The animals are housed in standard conditions with free access to food and water.

-

Acclimatization and Fasting: The rats are placed in metabolic cages for 24 hours prior to the experiment for acclimatization. Food is withheld for 18 hours before the experiment, but water is provided ad libitum.

-

Grouping and Dosing: The animals are divided into groups (n=6 per group): a control group (vehicle), a standard group (e.g., furosemide 10 mg/kg), and test groups receiving different doses of the test compound.

-

Hydration: All animals receive an oral saline load (15 mL/kg body weight) to ensure a measurable urine output.

-

Administration: Immediately after the saline load, the respective treatments (vehicle, standard, or test compound) are administered orally.

-

Urine Collection and Analysis: The rats are placed back in their individual metabolic cages. Urine is collected and the volume is measured at regular intervals (e.g., every hour for 5 hours). The pH of the collected urine is also measured.

-

Electrolyte Analysis: The concentrations of sodium, potassium, and chloride ions in the urine are determined using a flame photometer or ion-selective electrodes.

-

Data Analysis: Diuretic activity, diuretic index, saliuretic index, natriuretic index, and carbonic anhydrase inhibition index are calculated and compared between the groups.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Culture: Cancer cell lines of interest are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these dilutions for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution and incubated for 2-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ (half-maximal inhibitory concentration) value is then determined.

In Vitro Antimicrobial Activity (Disk Diffusion Assay)

The disk diffusion assay is a standard method for testing the susceptibility of bacteria to antimicrobial agents.

-

Inoculum Preparation: A standardized inoculum of the test bacterium is prepared in a sterile broth or saline solution.

-

Agar Plate Inoculation: The surface of a Mueller-Hinton agar plate is uniformly inoculated with the bacterial suspension.

-

Disk Application: Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Zone of Inhibition Measurement: After incubation, the diameter of the zone of no bacterial growth around each disk is measured in millimeters.

-

Interpretation: The size of the zone of inhibition is used to determine the susceptibility of the bacterium to the test compound.

Conclusion

This compound (CAS 39181-52-7) is a member of the biologically significant 1,3,4-thiadiazole class of heterocyclic compounds. While specific biological data for this particular molecule is limited in publicly accessible literature, its structural characteristics and the known activities of related compounds suggest its potential as a diuretic, anticancer, and antimicrobial agent. The experimental protocols provided in this guide offer a framework for the investigation of these potential therapeutic properties. Further research is warranted to fully elucidate the pharmacological profile of this compound.

References

- 1. A method for screening diuretic agents in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diuretics screening models | PPTX [slideshare.net]

- 3. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

A Theoretical and Computational Blueprint for 5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-amine: A Technical Guide for Drug Discovery Professionals

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5][6][7][8][9][10] This technical guide presents a comprehensive theoretical and computational framework for the characterization of a novel derivative, 5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-amine. While specific experimental data for this compound is not yet available in public literature, this document leverages extensive research on analogous structures to propose a robust strategy for its synthesis, in-silico analysis, and biological evaluation. This whitepaper is intended to serve as a blueprint for researchers, scientists, and drug development professionals to initiate and guide research into this promising molecule.

Introduction

The 1,3,4-thiadiazole ring is a privileged pharmacophore, and its derivatives are known to possess a broad spectrum of pharmacological activities.[1][2][3][4][5][6][7][8][9][10] The incorporation of a 2,4-dichlorobenzyl moiety is a common strategy in drug design to enhance lipophilicity and potentially modulate binding affinity to biological targets. This guide outlines a multidisciplinary approach, combining synthetic chemistry with advanced computational methods, to unlock the therapeutic potential of this compound.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a well-established synthetic route for 2-amino-5-substituted-1,3,4-thiadiazoles, which involves the cyclization of a thiosemicarbazide derivative.[6][11][12][13] A plausible and efficient method would be the reaction of 2-(2,4-dichlorophenyl)acetic acid with thiosemicarbazide in the presence of a dehydrating agent such as concentrated sulfuric acid or polyphosphate ester (PPE).[6][12][13]

References

- 1. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives [ouci.dntb.gov.ua]

- 7. 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents | MDPI [mdpi.com]

- 9. Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom helicase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives | Semantic Scholar [semanticscholar.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Bot Verification [rasayanjournal.co.in]

- 13. Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][1,3,4]thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the One-Pot Synthesis of 5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-1,3,4-thiadiazoles are a crucial class of heterocyclic compounds in medicinal chemistry, known for a wide range of pharmacological activities, including antimicrobial, antifungal, and antitumor properties.[1] The development of efficient, safe, and scalable synthetic methods for these scaffolds is of significant interest. This document outlines a one-pot synthesis method for 5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-amine, a potentially bioactive molecule. The described protocol utilizes polyphosphate ester (PPE) as a mild and effective cyclodehydrating agent, offering a safer alternative to harsh reagents like phosphorus oxychloride (POCl₃) or strong acids.[1][2][3] This one-pot procedure is advantageous as it reduces reaction time and simplifies the purification process.[1][3]

Reaction Principle

The one-pot synthesis involves the reaction of a 2,4-dichlorobenzyl carboxylic acid derivative with thiosemicarbazide in the presence of polyphosphate ester (PPE).[2][4] The reaction is believed to proceed through three main steps:

-

Salt Formation: The carboxylic acid reacts with thiosemicarbazide to form an acylthiosemicarbazide intermediate.[1][3]

-

Dehydration: The polyphosphate ester facilitates the removal of a water molecule.[4]

-

Cyclization: An intramolecular cyclization occurs to form the final 1,3,4-thiadiazole ring.[4]

Experimental Protocol

This protocol is a general guideline for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles, adapted for the specific synthesis of this compound.

Materials:

-

2-(2,4-dichlorophenyl)acetic acid

-

Thiosemicarbazide

-

Polyphosphate ester (PPE)

-

Chloroform (CHCl₃)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Ethanol

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer with heating plate

-

Reflux condenser

-

Beakers

-

Buchner funnel and vacuum flask

-

Melting point apparatus

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-(2,4-dichlorophenyl)acetic acid (5 mmol) and thiosemicarbazide (5 mmol).[1]

-

Add chloroform to the flask to create a homogenous mixture.[4]

-

Add polyphosphate ester (a minimum of 20 g per 5 mmol of carboxylic acid is recommended for complete conversion) to the mixture.[4]

-

Heat the reaction mixture with stirring to a temperature between 70-85°C.[1][4]

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.[1]

-

Carefully pour the reaction mixture into a beaker containing ice-water.[1]

-

Neutralize the mixture by slowly adding a saturated sodium bicarbonate solution until the pH is approximately 7-8.[1]

-

Collect the precipitated solid product by vacuum filtration using a Buchner funnel.[1]

-

Wash the crude product with deionized water.[1]

-

Purify the crude product by recrystallization from ethanol to obtain pure this compound.[1]

-

Dry the purified product and determine its melting point and yield.

-

Characterize the final compound using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.[2][5]

Data Presentation

The following table summarizes the key reaction parameters and expected outcomes for the PPE-mediated synthesis.

| Parameter | Optimal Value/Range | Expected Impact on Yield | Reference |

| Molar Ratio (Carboxylic Acid:Thiosemicarbazide) | 1:1 | Minimizes side products | [4] |

| PPE Quantity | ≥ 20 g per 5 mmol of carboxylic acid | 85-92% (for similar derivatives) | [4] |

| Reaction Temperature | 70-80°C | Maximizes cyclization rate | [4] |

| Solvent | Chloroform | Ensures homogeneous mixing | [4] |

| Reaction Time | Dependent on substrate, monitor by TLC | Completion of reaction | [1] |

Visualizations

Reaction Workflow Diagram

Caption: Workflow for the one-pot synthesis of this compound.

Proposed Signaling Pathway (Reaction Mechanism)

References

Application Notes and Protocols for Solid-Phase Synthesis of 1,3,4-Thiadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase synthesis of 1,3,4-thiadiazole derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities.[1] The solid-phase approach offers an efficient method for the rapid generation of libraries of 1,3,4-thiadiazole analogs for drug discovery and development.[1][2]

Introduction

1,3,4-Thiadiazoles are five-membered heterocyclic rings containing two nitrogen atoms and one sulfur atom. This scaffold is a prominent feature in a wide range of biologically active molecules, exhibiting properties such as antimicrobial, anti-inflammatory, anticonvulsant, and anticancer activities.[1] Solid-phase organic synthesis provides a powerful platform for the combinatorial synthesis of 1,3,4-thiadiazole libraries, facilitating the exploration of structure-activity relationships.[3][4]

The protocol outlined below is based on the construction of a 2-amido-5-amino-1,3,4-thiadiazole core on a solid support, followed by diversification through various chemical transformations. The key steps involve the cyclization of a resin-bound thiosemicarbazide intermediate, followed by functionalization and subsequent cleavage from the resin.[1][2][3]

Experimental Workflow

The overall experimental workflow for the solid-phase synthesis of 1,3,4-thiadiazole derivatives is depicted below. The process begins with the preparation of the polymer-bound thiosemicarbazide, followed by cyclization to form the thiadiazole ring, functionalization of the scaffold, and finally, cleavage of the desired compounds from the solid support.

Caption: Experimental workflow for the solid-phase synthesis of 1,3,4-thiadiazole derivatives.

Chemical Pathway on Solid Support

The core of this synthetic strategy is the desulfurative cyclization of a resin-bound thiosemicarbazide intermediate to form the 1,3,4-thiadiazole ring. This is typically achieved using a desulfurating agent like p-toluenesulfonyl chloride (p-TsCl).[1][2][3] The resulting polymer-bound 2-amido-5-amino-1,3,4-thiadiazole can then be further functionalized at different positions before cleavage.

Caption: Chemical pathway for the solid-phase synthesis of 1,3,4-thiadiazole derivatives.

Experimental Protocols

Materials:

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Carboxylic acids

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Thiosemicarbazide

-

p-Toluenesulfonyl chloride (p-TsCl)

-

Pyridine

-

Acyl chlorides or Alkyl halides for functionalization

-

Trifluoroacetic acid (TFA)

Protocol 1: Preparation of Resin-Bound Thiosemicarbazide

-

Swell Rink Amide resin in DMF for 30 minutes.

-

Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 15 min).

-

Wash the resin thoroughly with DMF, methanol (MeOH), and DCM.

-

Couple a desired carboxylic acid to the deprotected amine on the resin using HBTU and DIPEA in DMF for 2 hours.

-

Wash the resin as in step 3.

-

Treat the resin with a solution of thiosemicarbazide in DMF and incubate to form the acyl thiosemicarbazide.

-

Wash the resin extensively with DMF, water, MeOH, and DCM, then dry under vacuum.

Protocol 2: Cyclization to form Polymer-Bound 1,3,4-Thiadiazole

-

Suspend the dried thiosemicarbazide resin in a solution of pyridine.

-

Add p-toluenesulfonyl chloride (p-TsCl) as the desulfurative agent.[1][2][3]

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Filter the resin and wash thoroughly with DMF, MeOH, and DCM.

-

Dry the resin under vacuum to obtain the polymer-bound 2-amido-5-amino-1,3,4-thiadiazole.

Protocol 3: Functionalization of the 1,3,4-Thiadiazole Resin

-

Acylation:

-

Alkylation:

-

Suspend the thiadiazole resin in a suitable solvent like DMF.

-

Add a base (e.g., DIPEA) and the desired alkyl halide.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by LC-MS after a test cleavage).

-

Filter the resin and wash thoroughly.

-

-

Suzuki Coupling (for aryl-substituted derivatives):

-

Use a resin functionalized with an aryl iodide.

-

Suspend the resin in a mixture of 1,4-dioxane and water.[2]

-

Add the desired boronic acid, a base such as K3PO4, and a palladium catalyst (e.g., Pd(PPh3)4).[2]

-

Heat the reaction mixture under an inert atmosphere.[2]

-

After completion, filter the resin and wash.

-

Protocol 4: Cleavage of the Final Product from the Resin

-

Treat the functionalized resin with a cleavage cocktail, typically a mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM) (e.g., 1:4 v/v).[1][2]

-

Stir the suspension at room temperature for 2-4 hours.[2]

-

Filter the resin and wash it with DCM.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by appropriate methods, such as trituration or chromatography, to yield the final 1,3,4-thiadiazole derivative.[4][5]

Quantitative Data

The following table summarizes representative yields and purities for a selection of 2,5-disubstituted-1,3,4-thiadiazole derivatives synthesized using the solid-phase protocol.

| Entry | R1 Substituent | R2 Substituent | Yield (%) | Purity (%) |

| 1 | Phenyl | Benzoyl | 85 | >95 |

| 2 | 4-Methylphenyl | Acetyl | 82 | >95 |

| 3 | 4-Chlorophenyl | 4-Nitrobenzoyl | 78 | >90 |

| 4 | 2-Naphthyl | Benzoyl | 80 | >95 |

| 5 | 4-Iodophenyl | Benzoyl | 75 | >95 |

| 6 | Phenyl (from Suzuki) | Benzoyl | 72 | >90 |

Data is representative and may vary based on specific substrates and reaction conditions. Purity is typically determined by LC/MS analysis.[2]

Conclusion